2,3-Butadienoic acid, 1-methylethyl ester
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Overview
Description
2,3-Butadienoic acid, 1-methylethyl ester is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 . This compound is known for its unique structure, which includes a butadienoic acid backbone esterified with a 1-methylethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butadienoic acid, 1-methylethyl ester typically involves the esterification of 2,3-butadienoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Butadienoic acid, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2,3-Butadienoic acid, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Butadienoic acid, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Butadienoic acid, 1,1-dimethylethyl ester
- Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
- Butanoic acid, 3-methyl-, 1-methylethyl ester
Uniqueness
2,3-Butadienoic acid, 1-methylethyl ester is unique due to its specific ester group and the presence of a butadienoic acid backbone. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
850695-14-6 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
InChI |
InChI=1S/C7H10O2/c1-4-5-7(8)9-6(2)3/h5-6H,1H2,2-3H3 |
InChI Key |
HFPQMNJLVJXTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C=C |
Origin of Product |
United States |
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